Msdh-C
Overview
Description
O-methyl-serine dodecylamine hydrochloride, commonly referred to as Msdh-C, is a lysosomotropic detergent known for its unique chemical properties. It selectively accumulates in lysosomes and forms vesicles at physiological pH, which disassemble into small aggregates below pH 6.4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-methyl-serine dodecylamine hydrochloride involves the reaction of O-methyl-serine with dodecylamine in the presence of hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to facilitate the reaction and obtain a high yield of the compound .
Industrial Production Methods
Industrial production of O-methyl-serine dodecylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure the efficient production of the compound. The reaction conditions are optimized to achieve high purity and yield, making the compound suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
O-methyl-serine dodecylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of new compounds with modified functional groups .
Scientific Research Applications
O-methyl-serine dodecylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and studies.
Biology: It is employed in cell biology research to study lysosomal functions and membrane interactions.
Industry: It is used in industrial processes that require lysosomotropic detergents
Mechanism of Action
The mechanism of action of O-methyl-serine dodecylamine hydrochloride involves its selective accumulation in lysosomes. At physiological pH, the compound forms vesicles that are taken up by endocytosis. As the pH of the endosomal compartment drops, the vesicles disassemble, leading to a high concentration of the compound in small aggregates inside the lysosomes. This process results in the permeabilization of the lysosomal membrane and the release of lysosomal contents into the cytosol, which can trigger various cellular responses .
Comparison with Similar Compounds
O-methyl-serine dodecylamine hydrochloride is unique compared to other lysosomotropic detergents due to its specific chemical properties and mechanism of action. Similar compounds include:
Sphingosine: Another lysosomotropic detergent with similar properties but different chemical structure.
Chloroquine: A well-known lysosomotropic agent used in malaria treatment and research.
Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, used in various medical applications
These compounds share some similarities in their lysosomotropic behavior but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
N-[(2R,3R)-3-hydroxy-1-methylsulfanylnonan-2-yl]dodecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO2S/c1-4-6-8-10-11-12-13-14-16-18-22(25)23-20(19-26-3)21(24)17-15-9-7-5-2/h20-21,24H,4-19H2,1-3H3,(H,23,25)/t20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXRYYWKKSLFEH-LEWJYISDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CSC)C(CCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CSC)[C@@H](CCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433983 | |
Record name | MSDH-C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144474-37-3 | |
Record name | MSDH-C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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